![molecular formula C29H29N5O B6564214 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946369-82-0](/img/structure/B6564214.png)
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C29H29N5O and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.23721057 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar toImatinib , a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
The compound likely interacts with its targets in a manner similar to Imatinib. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the over-proliferation of cells, a characteristic feature of leukemia .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of Imatinib, given their structural similarities. Imatinib’s inhibition of tyrosine kinases leads to a decrease in cell proliferation, particularly in cancerous cells, thereby helping to control the progression of diseases like leukemia .
Biological Activity
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a compound with significant biological activity, particularly in the context of cancer treatment. Its mechanism of action primarily involves the inhibition of tyrosine kinases and interference with critical signaling pathways such as the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) pathway. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C26H27N5O2S
- Molecular Weight : 473.6 g/mol
- Purity : Typically 95%
The compound acts as an inhibitor of tyrosine kinases, which are pivotal in various cellular processes including growth and proliferation. The inhibition of these kinases leads to:
- Disruption of the PI3K-PKB signaling pathway : This disruption results in reduced cell growth and proliferation, making it a potential candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity across several cancer cell lines. Notably:
- IC50 Values : The compound has shown varying levels of cytotoxicity against different cancer cell lines, with IC50 values indicating its effectiveness:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 20.2 |
HT-29 (Colon) | 21.6 |
Other Tumor Types | < 1 |
These values suggest that while the compound is less effective against certain breast cancer lines, it demonstrates strong efficacy against others.
Case Studies
- Study on Mammary and Colon Carcinoma :
- Mechanism-Based Studies :
Chemical Reactions Analysis
Pyrimidine Ring Formation
The 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine scaffold is synthesized via nucleophilic aromatic substitution. Key steps include:
-
Amination : Reacting 2,4-dichloro-6-methylpyrimidine with piperidine under basic conditions (e.g., DIPEA in isopropanol) at reflux to selectively substitute the 4-chloro position .
-
Regioselectivity : Suzuki-Miyaura coupling or Buchwald-Hartwig amination ensures proper substitution patterns. For example, coupling (3-nitrophenyl)boronic acid with pyrimidine precursors yields intermediates for downstream modifications .
Biphenyl Carboxamide Assembly
The [1,1'-biphenyl]-4-carboxamide moiety is typically constructed via:
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Suzuki Coupling : 4-Bromophenyl derivatives react with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biphenyl intermediates .
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Amidation : Subsequent coupling with 4-nitroaniline derivatives via EDC/HOBt-mediated reactions, followed by nitro-group reduction to yield the primary amine .
Amide Bond Formation
The final carboxamide linkage is achieved through:
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Carboxylic Acid Activation : Conversion of biphenyl-4-carboxylic acid to its acid chloride (SOCl₂ or oxalyl chloride) or mixed carbonate intermediate.
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Coupling : Reaction with the pyrimidine-aniline derivative (N-(4-aminophenyl)-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) under anhydrous conditions (DMF, 0–5°C) to yield the target compound .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Pyrimidine amination | Piperidine, DIPEA, isopropanol, reflux | 75–85 | |
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60–70 | |
Amidation | EDC, HOBt, DMF, RT | 50–65 |
Catalytic and Solvent Effects
-
Palladium Catalysts : Pd(OAc)₂ or PdCl₂(dppf) enhance coupling efficiency in biphenyl synthesis, with yields improving under microwave-assisted conditions (120°C, 20 min) .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve amide coupling yields, while toluene/water mixtures are preferred for Suzuki reactions .
Stability and Side Reactions
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Hydrolytic Sensitivity : The piperidinyl-pyrimidine moiety shows susceptibility to acidic hydrolysis (pH < 3), necessitating neutral conditions during synthesis .
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Oxidation : The biphenyl system undergoes radical-mediated oxidation under strong oxidizing agents (e.g., KMnO₄), forming quinone byproducts .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O/c1-21-20-27(34-18-6-3-7-19-34)33-29(30-21)32-26-16-14-25(15-17-26)31-28(35)24-12-10-23(11-13-24)22-8-4-2-5-9-22/h2,4-5,8-17,20H,3,6-7,18-19H2,1H3,(H,31,35)(H,30,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDVCLIBWNUWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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